REACTION_CXSMILES
|
[F:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1[C:9]([OH:10])=[CH:8][C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:6]1.IC.[C:22](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][N:5]1[C:9]([O:10][CH3:22])=[CH:8][C:7]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
21.58 g
|
Type
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reactant
|
Smiles
|
FC1=C(CN2N=C(C=C2O)C(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
10.17 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
40.63 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
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the filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
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The residue was partitioned between DCM and water
|
Type
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CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM twice
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 14.74 g (52.96 mmol, 65%) of the crude target compound that
|
Type
|
CUSTOM
|
Details
|
was used for the next transformation without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN2N=C(C=C2OC)C(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |